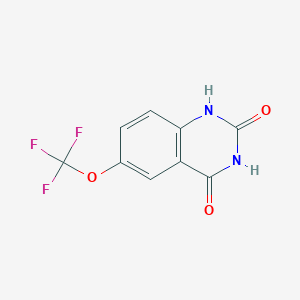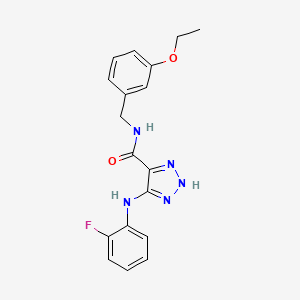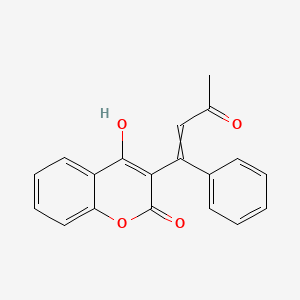
6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethoxy group at the 6-position of the quinazoline ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-2,4(1H,3H)-diones, including 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione, can be achieved through various methods. One efficient method involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl₂ at 190-200°C in a sealed reactor . Another method utilizes ionic liquids as dual solvent-catalysts for the reaction of CO₂ and 2-aminobenzonitriles .
Industrial Production Methods: Industrial production of quinazoline-2,4(1H,3H)-diones often involves scalable and cost-effective methods. The use of ionic liquids as both solvents and catalysts is particularly advantageous due to their reusability and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimicrobial properties
Industry: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
6-Methoxyquinazoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
6-Chloroquinazoline-2,4(1H,3H)-dione: The chloro group imparts different electronic effects compared to the trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
959236-81-8 |
|---|---|
Molecular Formula |
C9H5F3N2O3 |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16) |
InChI Key |
UOSNDZUOEIJCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chloro-2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14096370.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096391.png)

![3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14096413.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14096419.png)

![4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096425.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)
![3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B14096436.png)
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096453.png)
